molecular formula C18H22N6O B2464144 9-Methyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]purine CAS No. 2379971-92-1

9-Methyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]purine

Katalognummer: B2464144
CAS-Nummer: 2379971-92-1
Molekulargewicht: 338.415
InChI-Schlüssel: SCQPLMRVKCJIMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]purine, also known as SCH 58261, is a selective antagonist of adenosine A2A receptors. This chemical compound has been widely used in scientific research for its potential therapeutic applications in various diseases.

Wirkmechanismus

9-Methyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]purine 58261 acts as a selective antagonist of adenosine A2A receptors, which are widely expressed in the brain and play a key role in modulating neurotransmitter release and neuronal activity. By blocking the activation of these receptors, this compound 58261 can modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA.
Biochemical and Physiological Effects
This compound 58261 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the inhibition of inflammation. These effects are thought to underlie its potential therapeutic applications in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 9-Methyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]purine 58261 in lab experiments include its high selectivity for adenosine A2A receptors, its well-characterized pharmacological profile, and its potential therapeutic applications in various diseases. However, its limitations include its relatively low potency and its potential off-target effects on other adenosine receptor subtypes.

Zukünftige Richtungen

There are several future directions for the research on 9-Methyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]purine 58261, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, the combination of this compound 58261 with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
In conclusion, this compound 58261 is a selective antagonist of adenosine A2A receptors that has been widely used in scientific research for its potential therapeutic applications in various diseases. Its well-characterized pharmacological profile and potential therapeutic benefits make it a promising target for future research in the field of drug discovery and development.

Synthesemethoden

The synthesis of 9-Methyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]purine 58261 involves several steps, including the protection of the amine group, the formation of the pyridine ring, and the coupling of the purine moiety. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

9-Methyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]purine 58261 has been extensively studied for its potential therapeutic applications in various diseases, such as Parkinson's disease, Huntington's disease, and cancer. It has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease and Huntington's disease. Additionally, it has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo.

Eigenschaften

IUPAC Name

9-methyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-13-5-3-7-15(22-13)25-10-14-6-4-8-24(9-14)18-16-17(19-11-20-18)23(2)12-21-16/h3,5,7,11-12,14H,4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQPLMRVKCJIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NC=NC4=C3N=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.